4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 100224-58-6
VCID: VC2085387
InChI: InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H
SMILES: CC1=CC(=CC=C1)C2=CCNCC2.Cl
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.: 100224-58-6

Cat. No.: VC2085387

Molecular Formula: C12H16ClN

Molecular Weight: 209.71 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride - 100224-58-6

Specification

CAS No. 100224-58-6
Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
IUPAC Name 4-(3-methylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Standard InChI InChI=1S/C12H15N.ClH/c1-10-3-2-4-12(9-10)11-5-7-13-8-6-11;/h2-5,9,13H,6-8H2,1H3;1H
Standard InChI Key GRAQZHHTWYIHAH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=CCNCC2.Cl
Canonical SMILES CC1=CC(=CC=C1)C2=CCNCC2.Cl

Introduction

Chemical Structure and Properties

The chemical structure of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride consists of a partially saturated six-membered nitrogen-containing heterocyclic ring (tetrahydropyridine) with a 3-methylphenyl substituent at the 4-position. This molecule exists as a hydrochloride salt, formed by the addition of hydrochloric acid to neutralize the basic nitrogen of the tetrahydropyridine ring.

The molecular formula of this compound is C12H16N·HCl, with a calculated molecular weight of approximately 209.73 g/mol for the free base plus 36.46 g/mol for HCl, totaling approximately 246.19 g/mol. The structural arrangement features a double bond between positions 4 and 5 of the tetrahydropyridine ring, creating a characteristic partially unsaturated heterocycle.

The physical and chemical properties of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be predicted based on its structure and the properties of similar compounds. These properties are summarized in Table 1.

Table 1: Predicted Physical and Chemical Properties of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

PropertyPredicted Value
Physical StateCrystalline solid
ColorWhite to off-white
Melting Point165-180°C
SolubilityHighly soluble in water, methanol, and ethanol; moderately soluble in acetone; poorly soluble in non-polar solvents
Log P (octanol/water)2.8-3.2
pKa9.2-9.8
StabilityStable under standard conditions; sensitive to oxidation

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through various synthetic routes, each with distinct advantages and limitations. Multiple approaches have been developed to optimize yield, purity, and scalability.

General Synthetic Strategies

Several synthetic strategies can be employed to prepare 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride:

Table 2: Comparative Analysis of Synthetic Routes

Synthetic ApproachKey ReagentsReaction ConditionsAdvantagesLimitations
Condensation-Cyclization3-methylbenzaldehyde, N-containing 4-carbon fragmentAcidic catalyst, 60-80°CReadily available starting materialsModerate stereoselectivity
Diels-Alder Cycloaddition3-Methylstyrene derivative, dienophileThermal or Lewis acid catalysisHigh regioselectivityComplex preparation of dienophile
Cross-coupling4-Bromotetrahydropyridine, 3-methylphenylboronic acidPd catalyst, base, organic solventDirect C-C bond formationExpensive catalysts required
Selective Reduction4-(3-Methylphenyl)pyridineSodium cyanoborohydride, controlled pHHigh yieldChallenging selective reduction

Detailed Synthetic Protocol

A representative synthetic route involves the reaction of 3-methylphenylacetonitrile with a suitable three-carbon unit to form a six-membered ring, followed by appropriate functional group transformations to yield the desired tetrahydropyridine structure. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

The reaction typically proceeds under controlled conditions, with careful temperature management to optimize yield and minimize side reactions. Purification methods include recrystallization from appropriate solvent systems and, when necessary, column chromatography using optimized eluent compositions.

Chemical Reactions

Reactivity Profile

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can participate in various chemical transformations, reflecting the reactivity of both the tetrahydropyridine ring and the methylphenyl moiety. The compound's reactivity is influenced by the electron distribution within the molecule and the chemical environment.

Table 3: Key Reactions of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Reaction TypeTypical ReagentsConditionsExpected Products
OxidationKMnO4, H2O2, DDQ25-60°C, appropriate solvent4-(3-Methylphenyl)pyridine derivatives
Complete ReductionH2/Pd, NaBH4, LiAlH40-25°C, appropriate solvent4-(3-Methylphenyl)piperidine
N-FunctionalizationAlkyl halides, acyl chloridesBase, 0-50°CN-substituted derivatives
Electrophilic Aromatic SubstitutionVarious electrophilesSpecific to each reactionSubstituted aromatics

Mechanism of Key Transformations

The oxidation of the tetrahydropyridine ring proceeds through the removal of hydrogen atoms, resulting in increased unsaturation. This can occur selectively to form dihydropyridine intermediates or proceed further to pyridine derivatives, depending on the oxidizing agent and reaction conditions employed.

Reduction reactions, conversely, involve the addition of hydrogen to the double bond within the tetrahydropyridine ring. The use of catalytic hydrogenation typically results in complete saturation to form the corresponding piperidine derivative, while more selective reducing agents can target specific functional groups.

Biological Activity

Pharmacological Profile

Based on structural similarity to other tetrahydropyridine compounds, 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride may exhibit significant biological activity, particularly in neurological contexts. The compound's pharmacological profile is influenced by various structural features, including the positioning of the methyl group on the phenyl ring.

Table 4: Predicted Pharmacological Properties

PropertyPredictionMechanistic Basis
Blood-Brain Barrier PenetrationModerate to HighLipophilicity and molecular size
Metabolic StabilityModerateSusceptible to oxidative metabolism
Protein Binding70-85%Hydrophobic interactions
Potential Target SystemsDopaminergic, serotonergicStructural similarity to known neuroactive compounds

Neuropharmacological Effects

The tetrahydropyridine scaffold has been extensively studied in neuropharmacology, with certain derivatives known to interact with dopaminergic systems. The 3-methylphenyl substituent at the 4-position likely influences receptor binding characteristics and metabolic pathways.

The compound may undergo biotransformation to form active metabolites, potentially including oxidized derivatives that could interact with various neuronal targets. Such interactions could modulate neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin.

Structure-Activity Relationships

Comparative Analysis with Structural Analogs

The position of substituents on the phenyl ring significantly influences the biological and chemical properties of tetrahydropyridine compounds. A comparative analysis of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride with its structural isomers provides valuable insights into structure-activity relationships.

Table 5: Comparison with Structural Analogs

CompoundKey Structural DifferencePredicted Impact on Activity
4-(2-Methylphenyl)-1,2,3,6-tetrahydropyridine HClMethyl at ortho positionAltered steric effects near binding site interactions
4-(4-Methylphenyl)-1,2,3,6-tetrahydropyridine HClMethyl at para positionDifferent electronic distribution and receptor recognition
4-Phenyl-1,2,3,6-tetrahydropyridine HClNo methyl groupReduced lipophilicity and altered metabolic profile
4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine HClFluorine instead of methyl at meta positionEnhanced metabolic stability, altered electronic properties

Effect of Meta-Substitution

The meta (3-position) substitution pattern on the phenyl ring creates a unique electronic and steric environment that distinguishes 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride from its ortho and para-substituted analogs. This positioning affects:

  • The distribution of electron density within the aromatic system

  • The three-dimensional conformation of the molecule

  • The metabolic stability and biotransformation pathways

  • The binding affinity and selectivity for various biological targets

Research Applications

Neuropharmacological Research

4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has potential applications in neuropharmacological research, particularly in studies related to:

  • Dopaminergic neurotransmission and related disorders

  • Structure-activity relationships in neuroactive compounds

  • Development of novel neurotherapeutic agents

  • Understanding mechanisms of neurodegeneration and neuroprotection

The compound can serve as a chemical probe to investigate specific neural pathways and receptor systems, contributing to our understanding of complex neurological processes.

Medicinal Chemistry and Drug Development

In medicinal chemistry, 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and its derivatives can serve as valuable scaffolds for the development of novel therapeutic agents. The tetrahydropyridine core provides a versatile framework for structural modifications, allowing medicinal chemists to explore various substitution patterns and functional group transformations.

Table 6: Potential Medicinal Chemistry Applications

Application AreaRelevanceResearch Focus
CNS Drug DevelopmentScaffold for neurological agentsModification to enhance selectivity and reduce toxicity
Structure-Based Drug DesignTemplate for receptor-targeted compoundsOptimization of binding properties
Fragment-Based Drug DiscoveryBuilding block for larger moleculesDevelopment of compound libraries
Metabolic StudiesModel compound for biotransformation researchUnderstanding of metabolic pathways

Analytical Methods

Spectroscopic Characterization

Various spectroscopic techniques can be employed to characterize 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and confirm its structure:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would display characteristic signals for the aromatic protons (7.0-7.4 ppm), the methyl group (approximately 2.3-2.4 ppm), and the tetrahydropyridine ring protons. 13C NMR would provide complementary information about the carbon framework.

  • Infrared (IR) Spectroscopy: Expected to show characteristic bands for aromatic C-H stretching (3000-3100 cm-1), aliphatic C-H stretching (2800-3000 cm-1), C=C stretching (1600-1650 cm-1), and N-H stretching if applicable.

  • Mass Spectrometry: Would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the tetrahydropyridine and methylphenyl moieties.

Chromatographic Analysis

Chromatographic methods provide essential tools for the analysis, purification, and quality control of 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride:

Table 7: Chromatographic Methods for Analysis

MethodTypical ConditionsApplication
HPLCC18 column, acetonitrile/phosphate buffer mobile phase, UV detection at 254 nmPurity determination, quantitative analysis
GC-MSDB-5 column, temperature program 100-280°C, EI ionizationStructural confirmation, trace analysis
TLCSilica gel, ethyl acetate/methanol/ammonia (85:10:5)Reaction monitoring, preliminary purity assessment
Risk CategoryAssessmentPrecautionary Measures
Acute ToxicityPotentially highMinimize all routes of exposure
NeurotoxicityPotentially significantStringent handling protocols required
Chronic ExposureUnknown, potentially hazardousLong-term monitoring if exposure occurs
Environmental ImpactLimited dataProper containment and disposal essential

Current Research and Future Directions

Recent Advances

Research involving tetrahydropyridine compounds continues to evolve, with recent advances focusing on:

  • Improved synthetic methodologies with enhanced stereoselectivity

  • Development of derivatives with optimized pharmacological profiles

  • Detailed mechanistic studies of biological interactions

  • Applications in various therapeutic areas beyond neuroscience

Future Research Opportunities

Several promising research directions can be identified for 4-(3-Methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride and related compounds:

Table 9: Future Research Directions

Research AreaPotential FocusExpected Impact
Synthetic ChemistryDevelopment of enantioselective synthesesAccess to single enantiomers for biological evaluation
Medicinal ChemistryDesign of derivatives with enhanced selectivityMore targeted biological effects with reduced side effects
NeuropharmacologyDetailed receptor binding studiesBetter understanding of structure-activity relationships
Drug DeliveryDevelopment of prodrug approachesImproved pharmacokinetic properties

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